molecular formula C22H27N3O6S B2639328 N1-(4-methoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-26-0

N1-(4-methoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2639328
CAS RN: 872881-26-0
M. Wt: 461.53
InChI Key: YEXLZEUSUWSZIM-UHFFFAOYSA-N
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Description

The compound “N1-(4-methoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic molecule. It contains a methoxyphenethyl group, a phenylsulfonyl group, and an oxazinan group, all attached to an oxalamide core .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, oxalamides can participate in a variety of reactions due to the presence of the amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Rearrangements

  • A novel synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which might suggest methods for synthesizing related compounds including oxalamide derivatives similar to the compound of interest (Mamedov et al., 2016).

Photochemical and Electronic Properties

  • Studies on bichromophoric oxazines have explored their photochemical properties, indicating potential for photochromic applications, which could suggest uses for related oxazinan derivatives (Deniz et al., 2009).

Enzyme Inhibition and Potential Therapeutic Applications

  • Synthesis and enzyme inhibitory kinetics mechanism studies have been conducted on sulfonamide derivatives, demonstrating significant acetylcholinesterase inhibitory activity. Such studies imply potential therapeutic applications for structurally related compounds in treating neurological conditions like Alzheimer's disease (Abbasi et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further elucidating its synthesis, structure, and properties, as well as exploring its potential applications .

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-18-10-8-17(9-11-18)12-13-23-21(26)22(27)24-16-20-25(14-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-4,6-11,20H,5,12-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXLZEUSUWSZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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